Cas no 765-43-5 (1-cyclopropylethan-1-one)

1-Cyclopropylethan-1-one is a versatile ketone intermediate boasting enhanced reactivity due to its strained ring system. This property facilitates efficient condensation reactions and catalyst-free transformations, streamlining synthetic pathways. Additionally, the compound's unique structure confers thermal stability, making it an attractive choice for diverse chemical applications requiring optimized reaction conditions.
1-cyclopropylethan-1-one structure
1-cyclopropylethan-1-one structure
Product Name:1-cyclopropylethan-1-one
CAS No:765-43-5
MF:C5H8O
MW:84.1164216995239
MDL:MFCD00001297
CID:39794
PubChem ID:13004
Update Time:2026-01-14

1-cyclopropylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclopropyl methyl ketone
    • 1-CYCLOPROPYL-1-ETHANONE
    • 1-CYCLOPROPYL-ETHANONE
    • ACETYLCYCLOPROPANE
    • ACETYLTRIMETHYLENE
    • CPMK
    • METHYL CYCLOPROPYL KETONE
    • 1-cyclopropyl-ethanon
    • Cyclopropylethanone
    • Ketone, cyclopropyl methyl
    • acetyl cyclopropane (Cyclopropyl Methyl Ketone)
    • Ethanone, 1-cyclopropyl-
    • Acetylcyclopropane, 1-Cyclopropylethan-1-one
    • Cyclopropylmethylketon
    • CYCLOPROPYL MOTHYL KETONE
    • 1-Cyclopropylethanone
    • 3-nitrophenyl cyclopropyl ketone
    • cyclopropane carboxylic acid cyanide
    • cyclopropyl meta-nitrophenyl ketone
    • cyclopropyl m-nitrophenyl ketone
    • 1-cyclopropylethan-1-one
    • cyclopropyl methyl ketone-d8
    • FT-0624287
    • BCP34273
    • EINECS 212-146-4
    • CYCLOPROPYLMETHYL KETONE
    • N27YY1XCFH
    • A4506
    • EC 212-146-4
    • F3204-0177
    • 765-43-5
    • UNII-N27YY1XCFH
    • Q1975324
    • 1219799-33-3
    • NSC 1940
    • acetyl cyclopropane
    • NS00009234
    • W-104358
    • AI3-08707
    • NSC-1940
    • NSC1940
    • Cyclopropyl methyl ketone, 99%
    • AKOS000119335
    • cyclopropylmethylketone
    • MFCD00001297
    • FT-0621828
    • InChI=1/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H
    • 1-Cyclopropylethanone;Ethanone, 1-cyclopropyl-;Acetylcyclopropane
    • methylcyclopropyl ketone
    • cyclopropyl methylketone
    • EN300-19825
    • A838742
    • AM83286
    • DTXSID9074854
    • 1-Cyclopropylethanone; Acetylcyclopropane; Cyclopropyl Methyl Ketone; Cyclopropylethanone; Methyl Cyclopropyl Ketone; NSC 1940
    • DB-016124
    • Ethanone, 1cyclopropyl (9CI)
    • DTXCID3047891
    • Ketone, cyclopropyl methyl (8CI)
    • CHEMBL5269860
    • Ethanone, 1cyclopropyl
    • DA-76296
    • STK050796
    • 1Cyclopropylethanone
    • MDL: MFCD00001297
    • Inchi: 1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3
    • InChI Key: HVCFCNAITDHQFX-UHFFFAOYSA-N
    • SMILES: O=C(C)C1CC1
    • BRN: 1633817

Computed Properties

  • Exact Mass: 84.05750
  • Monoisotopic Mass: 84.057514874 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 72
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Molecular Weight: 84.12
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: A liquid with a camphor odor.
  • Density: 0.849 g/mL at 25 °C(lit.)
  • Melting Point: -68°C
  • Boiling Point: 110°C(lit.)
  • Flash Point: Fahrenheit: 69.8 ° f
    Celsius: 21 ° c
  • Refractive Index: n20/D 1.424(lit.)
  • Solubility: 185g/l
  • Water Partition Coefficient: Fully miscible in water.
  • PSA: 17.07000
  • LogP: 0.98540
  • Solubility: Soluble in water

1-cyclopropylethan-1-one Security Information

  • Symbol: GHS02
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 1224 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: S9-S16-S29-S33
  • RTECS:KM5648000
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:II
  • Explosive Limit:1.7%(V)
  • Storage Condition:Store at room temperature
  • Packing Group:II
  • Hazard Level:3
  • Risk Phrases:R11
  • Packing Group:II
  • Safety Term:3

1-cyclopropylethan-1-one Customs Data

  • HS CODE:29142900
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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1-cyclopropylethan-1-one Production Method

1-cyclopropylethan-1-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:765-43-5)Cyclopropyl methyl ketone
Order Number:LE2162;LE26720605
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:41
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:765-43-5)Cyclopropyl methyl ketone
Order Number:sfd4834
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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(CAS:765-43-5)
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Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
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1-cyclopropylethan-1-one Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS EI-B
GC-MS
13C NMR
13C NMR

1-cyclopropylethan-1-one Related Literature

Additional information on 1-cyclopropylethan-1-one

Professional Introduction to 1-cyclopropylethan-1-one (CAS No. 765-43-5)

1-cyclopropylethan-1-one, identified by the chemical compound code CAS No. 765-43-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, featuring a cyclopropyl substituent on an acetyl group, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.

The structure of 1-cyclopropylethan-1-one consists of a cyclopropyl ring attached to a ketone functionality, which makes it a versatile intermediate in organic synthesis. The cyclopropyl group introduces steric hindrance and electronic effects that can influence the reactivity and selectivity of various chemical transformations. This characteristic has made it a valuable building block in the synthesis of more complex molecules, including potential pharmacophores.

In recent years, the pharmaceutical industry has shown increasing interest in cyclopropyl-containing compounds due to their demonstrated biological activity. Studies have indicated that molecules incorporating cyclopropyl groups often exhibit enhanced metabolic stability and improved binding affinity to biological targets. This has led to extensive research into the development of novel drugs featuring such structural motifs.

One of the most compelling aspects of 1-cyclopropylethan-1-one is its role as a precursor in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop new methodologies for constructing complex molecular architectures. For instance, the compound has been utilized in the preparation of non-peptide inhibitors targeting various enzymes and receptors. These inhibitors hold promise for treating a range of therapeutic conditions, including inflammatory diseases and neurological disorders.

The synthetic utility of 1-cyclopropylethan-1-one extends beyond pharmaceutical applications. It serves as a key intermediate in the production of fine chemicals and specialty materials. The ability to functionalize the cyclopropyl ring with diverse substituents allows for the creation of a wide array of derivatives with tailored properties. This flexibility has made it an attractive choice for chemists engaged in material science and polymer chemistry.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 1-cyclopropylethan-1-one. Efforts are underway to develop eco-friendly methodologies that minimize waste and reduce energy consumption. These initiatives align with broader industry trends aimed at promoting environmental responsibility without compromising on efficiency or yield.

The biological activity of 1-cyclopropylethan-1-one has been explored in several preclinical studies. Initial findings suggest that derivatives of this compound may exhibit properties such as anti-inflammatory, analgesic, and antioxidant effects. While further research is needed to fully elucidate its potential therapeutic applications, these preliminary results are encouraging for future drug discovery efforts.

In conclusion, 1-cyclopropylethan-1-one (CAS No. 765-43-5) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features make it a valuable tool for synthetic chemists, while its potential biological activity positions it as a promising candidate for future pharmaceutical development. As research continues to uncover new uses for this molecule, its importance in advancing chemical science is likely to grow.

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